REACTION_CXSMILES
|
Cl[C:2]1[N:6]2[N:7]=[C:8]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:9]3[C:14]([C:5]2=[N:4][N:3]=1)=[CH:13][CH:12]=[CH:11][CH:10]=3.[NH:21]1[CH2:25][CH2:24][CH2:23][CH2:22]1>C(O)C>[C:15]1([C:8]2[C:9]3[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=3)[C:5]3=[N:4][N:3]=[C:2]([N:21]4[CH2:25][CH2:24][CH2:23][CH2:22]4)[N:6]3[N:7]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1
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Name
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3-chloro-6-phenyl-1,2,4-triazolo[3,4-a]phthalazine
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Quantity
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4.5 g
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Type
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reactant
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Smiles
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ClC1=NN=C2N1N=C(C1=CC=CC=C21)C2=CC=CC=C2
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Name
|
|
Quantity
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6 mL
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Type
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reactant
|
Smiles
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N1CCCC1
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Name
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|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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steel
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Then the mixture is cooled
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Type
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CONCENTRATION
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Details
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concentrated to dryness
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Type
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CUSTOM
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Details
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by evaporating off the solvent
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Type
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WASH
|
Details
|
The obtained residue is washed with water
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Type
|
CUSTOM
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Details
|
crystallized from ethanol giving 3.5 g of the compound of the title
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Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1=NN2C(C3=CC=CC=C13)=NN=C2N2CCCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |